2-(Methoxymethyl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)benzofuran typically involves the reaction of benzofuran with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-carboxylic acid, while substitution reactions can introduce various alkyl or aryl groups into the benzofuran ring .
Scientific Research Applications
2-(Methoxymethyl)benzofuran has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)benzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Methylbenzofuran: A derivative with a methyl group at the 2-position.
2-(Ethoxymethyl)benzofuran: Similar to 2-(Methoxymethyl)benzofuran but with an ethoxymethyl group instead of a methoxymethyl group.
Uniqueness
This compound is unique due to its specific functional group, which can influence its reactivity and biological activity. The methoxymethyl group can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-(methoxymethyl)-1-benzofuran |
InChI |
InChI=1S/C10H10O2/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6H,7H2,1H3 |
InChI Key |
VIENYOQVXILKTK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.